molecular formula C9H13BrO B8474317 Furan, 2-(4-bromobutyl)-5-methyl-

Furan, 2-(4-bromobutyl)-5-methyl-

Cat. No. B8474317
M. Wt: 217.10 g/mol
InChI Key: QHERYWKWHFRTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan, 2-(4-bromobutyl)-5-methyl- is a useful research compound. Its molecular formula is C9H13BrO and its molecular weight is 217.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan, 2-(4-bromobutyl)-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan, 2-(4-bromobutyl)-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

2-(4-bromobutyl)-5-methylfuran

InChI

InChI=1S/C9H13BrO/c1-8-5-6-9(11-8)4-2-3-7-10/h5-6H,2-4,7H2,1H3

InChI Key

QHERYWKWHFRTRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-methylfuran 26 is alkylated with 1,4-dibromobutane in the presence of a strong base, for example, n-butyllithium under anhydrous conditions, to produce 5-(4-bromobutyl)-2-methylfuran 27. The latter is then treated with ethylene or propylene glycol in the presence of an acid catalyst to afford the diketal bromide 28 (n=2 or 3). The bromide 28 is converted with a source of iodine ion, for example, sodium iodide, to the corresponding diketal iodide 29, which in turn is caused to react with triphenylphosphine to give the diketal phosphonium iodide 30. Treatment of the latter with phenyllithium in ether splits out the elements of HI resulting in a red solution of the ylide 25 which is not isolated as such but is used directly in condensation with aldehyde 8 (or 8a or 8b).
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